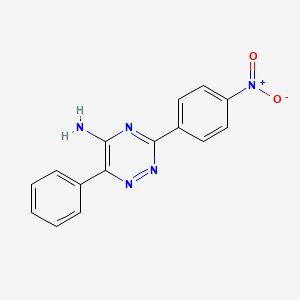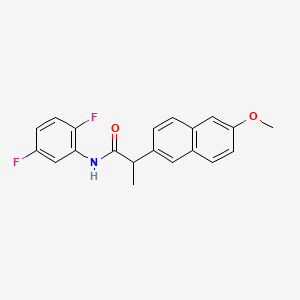
5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine typically involves the reaction of 4-nitroaniline with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated triazine compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with similar biological activities.
1,3,5-Triazine-2,4,6-triamine: Known for its use in the synthesis of melamine resins.
4,6-Diamino-2-phenyl-1,3,5-triazine: Used in the production of herbicides and pharmaceuticals.
Uniqueness
5-Amino-3-{4-nitrophenyl}-6-phenyl-1,2,4-triazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and amino groups allow for versatile chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H11N5O2 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-6-phenyl-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C15H11N5O2/c16-14-13(10-4-2-1-3-5-10)18-19-15(17-14)11-6-8-12(9-7-11)20(21)22/h1-9H,(H2,16,17,19) |
InChI-Schlüssel |
IFMHIJJOVMBMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13374218.png)
![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13374231.png)
![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)

![2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone](/img/structure/B13374271.png)
![1-(Methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B13374275.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
